Ethyl 2-acetamido-3,3,3-trifluoro-2-(3,4-xylidino)propionate
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Overview
Description
ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is a synthetic organic compound that belongs to the class of fluorinated amino acid derivatives This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves the following steps:
Formation of the Amino Acid Derivative: The starting material, 3,4-dimethylaniline, undergoes acylation with ethyl chloroformate to form the corresponding ethyl carbamate derivative.
Introduction of the Trifluoromethyl Group: The ethyl carbamate derivative is then subjected to a trifluoromethylation reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate.
Amidation Reaction: The trifluoromethylated intermediate is then reacted with acetic anhydride to introduce the acetamido group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamido group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including fluorinated compounds with unique properties.
Material Science: It is explored for its potential use in the development of advanced materials, such as fluorinated polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The acetamido group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(2,4-DIMETHYLPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE
- ETHYL 2-[(3,5-DIMETHYLPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE
Uniqueness
ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, compared to non-fluorinated analogs.
Properties
Molecular Formula |
C15H19F3N2O3 |
---|---|
Molecular Weight |
332.32 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-(3,4-dimethylanilino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C15H19F3N2O3/c1-5-23-13(22)14(15(16,17)18,19-11(4)21)20-12-7-6-9(2)10(3)8-12/h6-8,20H,5H2,1-4H3,(H,19,21) |
InChI Key |
NHCPHGHJDZTWRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)C)C)NC(=O)C |
Origin of Product |
United States |
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